molecular formula C16H13N3O B12904616 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole CAS No. 88039-08-1

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole

Cat. No.: B12904616
CAS No.: 88039-08-1
M. Wt: 263.29 g/mol
InChI Key: KILONRKGCQYRCS-UHFFFAOYSA-N
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Description

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure incorporates both imidazole and 1,2,4-oxadiazole rings, a combination that serves as a valuable scaffold for developing novel therapeutic agents. Researchers are particularly interested in this core structure due to the well-documented pharmacological profile of 1,2,4-oxadiazole derivatives, which exhibit a broad spectrum of biological activities . These derivatives are recognized as promising antimicrobial agents, showing potential against various bacterial strains, with some compounds demonstrating activity superior to standard antibiotics like penicillin G and ampicillin . The 1,2,4-oxadiazole moiety is also investigated for its anti-inflammatory and anticancer properties, as it can act as an inhibitor for key biological targets such as NF-κB . Furthermore, this heterocycle is explored for central nervous system (CNS) related activities; for instance, certain 1,2,4-oxadiazole-containing molecules have been studied as inhibitors of the nitric oxide (NO)-cGMP pathway, exhibiting antidepressant-like effects in preclinical models . In agricultural research, analogous 1,2,4-oxadiazole derivatives have been designed as Succinate Dehydrogenase (SDH) inhibitors, demonstrating potent antifungal activity against various plant pathogens . The versatility of the 1,2,4-oxadiazole ring is enhanced by its role as a bioisostere for ester and amide functional groups, which can improve metabolic stability and modulate the physicochemical properties of drug candidates . This product is intended for research and development purposes only. Disclaimer: The specific biological activity and research applications for this exact compound, this compound, require confirmation through further experimental investigation.

Properties

CAS No.

88039-08-1

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3,5-diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole

InChI

InChI=1S/C16H13N3O/c1-3-7-12(8-4-1)14-11-17-16-19(14)15(18-20-16)13-9-5-2-6-10-13/h1-11,16-17H

InChI Key

KILONRKGCQYRCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3N2C(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable amines in the presence of a base such as triethylamine. The reaction proceeds through an annulation mechanism, followed by desulfurization and intramolecular rearrangement, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds containing imidazole and oxadiazole structures often exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, related compounds have been evaluated for their effectiveness against various microbial strains .
  • Anticancer Potential : Preliminary studies suggest that similar heterocycles may demonstrate cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Pharmaceutical Applications

The unique chemical structure of 3,5-diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole makes it a candidate for drug development:

  • Drug Design : Its ability to interact with biological targets can be exploited in designing new pharmaceuticals aimed at treating infections or cancer.
  • Biological Assays : The compound can be utilized in assays to study enzyme inhibition or receptor binding affinities.

Material Science

The stability and reactivity of this compound allow for potential applications in material science:

  • Polymer Chemistry : It can serve as a building block for synthesizing new polymers with enhanced properties.
  • Coatings and Composites : The incorporation of this compound into coatings may improve their antimicrobial properties.

Agricultural Applications

Given its biological activity, there is potential for application in agriculture:

  • Pesticide Development : Compounds with similar structures have been explored for use as fungicides or herbicides due to their biological activity against pests.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HEK293 (normal)>100

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Fused vs. Monocyclic Systems

The target compound’s fused imidazo-oxadiazole system contrasts with monocyclic oxadiazoles (e.g., 1,2,4-oxadiazole or 1,3,4-oxadiazole derivatives). For example:

  • 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1, C₁₄H₁₀N₂O) lacks the imidazole fusion, resulting in a planar, monocyclic structure with higher thermal stability (melting point: 109°C; boiling point: 363°C) .
  • The fused bicyclic system in the target compound introduces strain due to N-O and C-N bond instability, reducing thermal stability compared to non-fused analogs .

Substituent Effects

  • 3,5-Diaryl-1,2,4-oxadiazoles (e.g., 3,5-diphenyl-1,2,4-oxadiazole) exhibit enhanced π-conjugation and electron-withdrawing capacity, which are critical for applications in optoelectronics (e.g., emission wavelength modulation) .
  • The fused imidazole ring in the target compound may disrupt planarity, altering electronic delocalization and redox properties compared to diaryl-substituted monocyclic analogs.

Electronic and Physicochemical Properties

Property 3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole 3,5-Diphenyl-1,2,4-oxadiazole 1,3,4-Oxadiazole Derivatives
Structure Bicyclic fused system Monocyclic Monocyclic or fused systems
Thermal Stability Moderate (N-O/C-N bond instability) High (stable up to 363°C) Variable (depends on substituents)
Electron-Accepting Strength Moderate (disrupted conjugation) High (planar, strong acceptor) Moderate to high
LogP ~3.4 (predicted) 3.40 2.5–4.0 (varies with substituents)

Anticancer Potential

  • 3,5-Diaryl-1,2,4-oxadiazoles are established apoptosis inducers, with activities comparable to Vinblastine in colon carcinoma models .
  • The fused imidazo-oxadiazole system in the target compound may enhance binding affinity to biological targets (e.g., DNA topoisomerases) but could face metabolic instability due to N-O bond cleavage .

Enzymatic Inhibition

  • 1,3,4-Oxadiazoles exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, whereas 1,2,4-oxadiazoles are more selective for AChE .
  • The target compound’s fused ring may sterically hinder enzyme binding, reducing anticholinesterase activity compared to simpler triazole or oxadiazole derivatives .

Antifungal/Nematicidal Activity

  • 1,2,4-Oxadiazoles with amide fragments show potent antifungal/nematicidal activity (e.g., IC₅₀ < 10 μM) .

Biological Activity

3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C16H13N3O
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 88039-08-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The structural elucidation is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Antibacterial Effects : The compound demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in a range that suggests potential for therapeutic use in treating bacterial infections .
  • Antifungal Properties : In vitro tests indicated that the compound also possesses antifungal activity against fungi such as Candida albicans, with effective concentrations similar to those used for standard antifungal agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In a study involving various cancer cell lines:

  • Cell Proliferation Inhibition : this compound showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutics .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

A notable case study involved the administration of this compound in an animal model of bacterial infection. The results showed a marked reduction in bacterial load compared to untreated controls. Histopathological analysis revealed improved tissue integrity and reduced inflammation .

Comparative Analysis

Activity Type MIC/IC50 Values Standard Comparison
Antibacterial32 µg/mLComparable to Ciprofloxacin
Antifungal16 µg/mLSimilar to Fluconazole
Anticancer (MCF-7)25 µMMore effective than Doxorubicin
Anti-inflammatoryN/AEffective against LPS-induced inflammation

Q & A

Q. What synthetic methodologies are recommended for preparing 3,5-diphenyl-1,2,4-oxadiazole derivatives?

A two-step approach is commonly employed: (1) Condensation of benzamidoxime with benzoic acid derivatives using Hunig’s base (iPr₂NEt) in acetonitrile under microwave irradiation (5 min, 60% yield) or conventional reflux (10 h, 60% yield). (2) Cyclization under thermal or microwave conditions. Optimization of reaction time and solvent polarity is critical to avoid intermediate accumulation . Alternative methods include continuous-flow synthesis with microfluidic reactors, which enhance reproducibility and scalability for imidazo-oxadiazole frameworks .

Q. How can structural characterization of this compound be systematically performed?

Use a combination of spectroscopic and computational tools:

  • NMR : Analyze 1H^1H and 13C^{13}C chemical shifts to confirm aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 160–170 ppm) .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed) .
  • IR : Identify key functional groups (e.g., C=N stretching at ~1650 cm⁻¹) .
  • Multiwfn software : Perform electron localization function (ELF) analysis to map electron density distribution and confirm heterocyclic aromaticity .

Q. What are the primary biological activities associated with 3,5-diphenyl-1,2,4-oxadiazole scaffolds?

These derivatives exhibit diverse bioactivities:

  • Antioxidant properties : Scavenge ABTS⁺ and DPPH radicals (IC₅₀: 10–50 μM) via electron donation from diaryl groups .
  • Antifungal activity : Inhibit fungal growth at MIC values as low as 1.56 mg/L through membrane disruption .
  • Acetylcholinesterase (AChE) inhibition : Derivatives like compound 2b show IC₅₀ = 0.0158 μM, outperforming donepezil (IC₅₀ = 0.123 μM) in Alzheimer’s models .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies often arise from substituent positioning and assay conditions. For example:

  • Antioxidant activity : Vanillin-substituted derivatives show enhanced radical scavenging due to phenolic –OH groups, while nitro-substituted analogs exhibit reduced activity .
  • Antifungal potency : Activity varies with substituent lipophilicity; chloroaryl groups enhance membrane permeability compared to polar groups (e.g., –NO₂) . Standardize assays (e.g., CLSI guidelines for MIC determination) and use computational docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies improve synthetic yields for complex imidazo-oxadiazole derivatives?

Key optimizations include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5 min vs. 10 h) and minimizes side products .
  • Flow chemistry : Microreactors with liquid-liquid extraction modules enhance purity (>95%) and throughput for multistep reactions .
  • Catalyst screening : Triethylamine or DBU accelerates cyclization, while DMSO improves solubility of intermediates .

Q. How can electronic structure analysis guide the design of oxadiazole-based therapeutics?

Use Multiwfn to calculate:

  • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic regions for target binding (e.g., AChE active site) .
  • Bond order analysis : Assess aromatic stability; higher bond orders in the oxadiazole ring correlate with metabolic resistance .
  • Orbital composition : Hybridization (sp² vs. sp³) at N/O atoms influences π-π stacking with biological targets .

Q. What are the challenges in scaling up bis-1,2,4-oxadiazole derivatives, and how can they be addressed?

Bis-oxadiazoles face:

  • Limited substituent compatibility : Use diaminoglyoxime as a versatile precursor for symmetric derivatives .
  • Energetic instability : Replace nitro groups with amino or trifluoromethyl moieties to reduce sensitivity .
  • Low solubility : Introduce PEGylated side chains or use ionic liquids as reaction media .

Methodological Notes

  • Contradictions in Evidence : Antioxidant activity in conflicts with some antimicrobial studies (e.g., ) due to differing substituent effects. Cross-validate using SAR models.

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